2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring, an oxadiazole moiety, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyridine and oxadiazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a specific metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the oxadiazole moiety.
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide: Lacks the dimethyl groups.
Uniqueness
4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both the oxadiazole and pyridinecarboxamide moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-11-10-12(2)20-18(24)15(11)17(23)19-9-8-14-21-16(22-25-14)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
BYWLYTFMBDTUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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